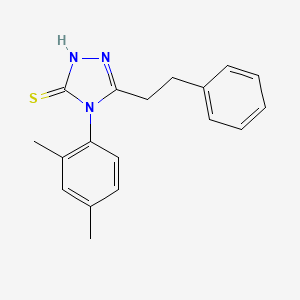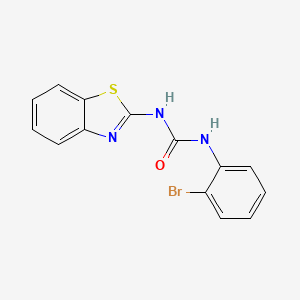
5-(4-morpholinylsulfonyl)-1-pentanoylindoline
説明
5-(4-morpholinylsulfonyl)-1-pentanoylindoline, also known as MSPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MSPI belongs to the class of indoline sulfonamides and has been found to have anti-inflammatory and anti-cancer properties.
作用機序
5-(4-morpholinylsulfonyl)-1-pentanoylindoline inhibits the activity of COX-2 by blocking the active site of the enzyme. This prevents the production of prostaglandins, which are responsible for inflammation. 5-(4-morpholinylsulfonyl)-1-pentanoylindoline has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a critical role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
5-(4-morpholinylsulfonyl)-1-pentanoylindoline has been found to have anti-inflammatory and anti-cancer properties. In vitro studies have shown that 5-(4-morpholinylsulfonyl)-1-pentanoylindoline inhibits the growth of cancer cells and induces apoptosis. 5-(4-morpholinylsulfonyl)-1-pentanoylindoline has also been found to have a neuroprotective effect by reducing the production of reactive oxygen species (ROS) and inhibiting the activity of caspase-3, which is involved in apoptosis.
実験室実験の利点と制限
5-(4-morpholinylsulfonyl)-1-pentanoylindoline has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. 5-(4-morpholinylsulfonyl)-1-pentanoylindoline has also been found to have low toxicity, making it a safe compound to use in experiments. However, 5-(4-morpholinylsulfonyl)-1-pentanoylindoline has limitations in terms of its solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 5-(4-morpholinylsulfonyl)-1-pentanoylindoline. One potential area of research is the development of 5-(4-morpholinylsulfonyl)-1-pentanoylindoline analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 5-(4-morpholinylsulfonyl)-1-pentanoylindoline in the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of 5-(4-morpholinylsulfonyl)-1-pentanoylindoline and its effects on various cellular pathways.
科学的研究の応用
MSP is a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. 5-(4-morpholinylsulfonyl)-1-pentanoylindoline has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-2-3-4-17(20)19-8-7-14-13-15(5-6-16(14)19)24(21,22)18-9-11-23-12-10-18/h5-6,13H,2-4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUGBYLLJNWXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)pentan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-acetylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4752029.png)
![2-(4-methoxyphenyl)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4752041.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4752059.png)

![6-iodo-3-(3-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4752070.png)
![1-(4-fluorophenyl)-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B4752073.png)
![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4752081.png)


![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-3-pyridinylacetamide](/img/structure/B4752099.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4752115.png)
![ethyl 2-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4752128.png)
![1-[(4-propylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4752133.png)